Lipophilicity and Polarity Differentiate 1-(2-Pyridinyl)-4-piperidinamine from 1-(2-Pyridinyl)piperazine
1-(2-Pyridinyl)-4-piperidinamine (C10H15N3) exhibits a calculated partition coefficient (XLogP3) of 0.9 and a topological polar surface area (TPSA) of 42.2 Ų . In contrast, its direct piperazine analog, 1-(2-pyridinyl)piperazine (C9H13N3), is more hydrophilic, with a predicted XLogP3 of 0.3 and a TPSA of 32.5 Ų [1]. These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability and distribution, with the piperidine scaffold providing a more optimal balance for achieving restricted brain penetration when incorporated into larger pharmacophores [2].
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 0.9; TPSA: 42.2 Ų |
| Comparator Or Baseline | 1-(2-Pyridinyl)piperazine: XLogP3: 0.3; TPSA: 32.5 Ų |
| Quantified Difference | ΔXLogP3: +0.6; ΔTPSA: +9.7 Ų |
| Conditions | In silico calculation using ChemSpider and PubChem data. |
Why This Matters
This difference in lipophilicity and polarity is critical for fine-tuning drug-like properties, especially for peripheral restriction, making the piperidine scaffold more suitable for targets requiring limited CNS exposure.
- [1] PubChem. 1-(2-Pyridinyl)piperazine. CID 80330. Accessed April 22, 2026. View Source
- [2] Amato, G. S., et al. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorg. Med. Chem. 2016, 24, 5, 1063-1070. doi: 10.1016/j.bmc.2016.01.033. View Source
